molecular formula C10H17NO2S B12946812 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one

3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one

Katalognummer: B12946812
Molekulargewicht: 215.31 g/mol
InChI-Schlüssel: NIKGTPBZRSEHLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thietan ring, a dihydrofuran ring, and an amino group, making it an interesting subject for chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thietan ring and the dihydrofuran ring, followed by the introduction of the amino group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe to study biological processes or as a building block for designing biologically active molecules.

    Medicine: The compound could serve as a lead compound for drug discovery, particularly if it exhibits interesting biological activities.

    Industry: Its derivatives may find applications in materials science, such as in the development of new polymers or coatings.

Wirkmechanismus

The mechanism by which 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thietan and dihydrofuran derivatives, such as:

  • 2,2-Dimethylthietan-3-amine
  • 5-Methyldihydrofuran-2-one
  • Thietan-3-ylamine derivatives

Uniqueness

What sets 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one apart is its combination of structural features, which may confer unique chemical and biological properties

Eigenschaften

Molekularformel

C10H17NO2S

Molekulargewicht

215.31 g/mol

IUPAC-Name

3-[(2,2-dimethylthietan-3-yl)amino]-5-methyloxolan-2-one

InChI

InChI=1S/C10H17NO2S/c1-6-4-7(9(12)13-6)11-8-5-14-10(8,2)3/h6-8,11H,4-5H2,1-3H3

InChI-Schlüssel

NIKGTPBZRSEHLY-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(=O)O1)NC2CSC2(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.